molecular formula C20H19N7 B3440458 1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B3440458
M. Wt: 357.4 g/mol
InChI Key: UOVQZTBUSPOQCX-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, specifically a fused pyrimidine derivative . Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The synthesis of these compounds often involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a pyrimidine ring fused with a pyrazolo ring, attached to a phenyl ring and a piperazinyl ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyrazolo ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Mechanism of Action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for this compound could involve further exploration of its anticancer potential . There is also potential for further investigation into its synthesis and the development of novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

1-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-2-6-16(7-3-1)27-20-17(14-24-27)19(22-15-23-20)26-12-10-25(11-13-26)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVQZTBUSPOQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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